molecular formula C12H17N B13026707 N-cyclobutyl-2,5-dimethylaniline

N-cyclobutyl-2,5-dimethylaniline

Cat. No.: B13026707
M. Wt: 175.27 g/mol
InChI Key: JHWAQVICIDHSEV-UHFFFAOYSA-N
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Description

N-cyclobutyl-2,5-dimethylaniline is an organic compound with the molecular formula C12H17N It features a cyclobutyl group attached to the nitrogen atom of a 2,5-dimethylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclobutyl-2,5-dimethylaniline can be synthesized through the alkylation of 2,5-dimethylaniline with cyclobutyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of cyclobutyl bromide or chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to products such as halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are typically used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include nitroso, nitro, halogenated, and nitrated derivatives of this compound.

Scientific Research Applications

N-cyclobutyl-2,5-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclobutyl-2,5-dimethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl group may enhance binding affinity to specific targets, while the dimethylaniline moiety can participate in various chemical interactions. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclobutyl-2,6-dimethylaniline
  • N-cyclobutyl-3,5-dimethylaniline
  • N-cyclopropyl-2,5-dimethylaniline

Uniqueness

N-cyclobutyl-2,5-dimethylaniline is unique due to the specific positioning of the cyclobutyl group and the methyl groups on the aromatic ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-cyclobutyl-2,5-dimethylaniline

InChI

InChI=1S/C12H17N/c1-9-6-7-10(2)12(8-9)13-11-4-3-5-11/h6-8,11,13H,3-5H2,1-2H3

InChI Key

JHWAQVICIDHSEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2CCC2

Origin of Product

United States

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